Tiagabine hydrochloride

描述

替加滨盐酸盐是一种抗惊厥药物,主要用于治疗部分性癫痫。 它以增强γ-氨基丁酸(GABA)的活性而闻名,GABA是中枢神经系统中主要的抑制性神经递质 。 替加滨盐酸盐也用于治疗惊恐障碍和其他焦虑相关疾病 .

准备方法

替加滨盐酸盐的合成涉及多个步骤。一种常见的方法包括制备重要的二噻吩N-烷基化中间体。 这种中间体采用紧凑的方法合成,不需要昂贵的试剂,并在温和的反应条件下进行 。该工艺适合大规模生产。 最后一步涉及使用单一或混合有机溶剂制备无水替加滨盐酸盐,确保残留溶剂符合医药制剂的要求 .

化学反应分析

替加滨盐酸盐会发生多种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 这种反应涉及添加氢气或去除氧气。常见的还原剂包括氢化锂铝和硼氢化钠。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会导致羧酸的形成,而还原可能会产生醇。

科学研究应用

替加滨盐酸盐在科学研究中有广泛的应用:

化学: 它被用作模型化合物来研究药物与血浆蛋白之间的相互作用.

生物学: 它用于研究GABA再摄取抑制对神经元活性的影响.

医学: 它用于临床试验以评估其治疗癫痫、焦虑症和神经性疼痛的疗效.

工业: 它用于制药行业开发新型抗惊厥药物.

作用机制

替加滨盐酸盐通过抑制γ-氨基丁酸(GABA)从突触前神经元中再摄取而发挥作用。 这种作用增加了GABA在突触后细胞表面的受体结合的可用性,增强了其抑制效果 。 确切的机制尚未完全了解,但据信它涉及替加滨盐酸盐与与GABA摄取载体相关的识别位点的结合 .

相似化合物的比较

替加滨盐酸盐在选择性抑制GABA再摄取方面独一无二。类似的化合物包括:

生物活性

Tiagabine hydrochloride (TGB) is a potent antiepileptic drug primarily known for its role as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1. This compound has garnered attention for its unique pharmacological profile and efficacy in treating various seizure disorders, particularly complex partial seizures. Below is a detailed examination of its biological activity, supported by relevant data tables and research findings.

Tiagabine functions by inhibiting the reuptake of GABA, an inhibitory neurotransmitter, thereby increasing its concentration in the synaptic cleft. This mechanism enhances GABAergic transmission, which is crucial for controlling neuronal excitability and preventing seizures. The compound exhibits high selectivity for the GAT-1 transporter with an in vivo IC50 of 67 nM, making it a valuable therapeutic agent in epilepsy management .

Pharmacokinetics

Tiagabine is rapidly absorbed after oral administration, with a half-life ranging from 5 to 9 hours in healthy individuals. Its pharmacokinetic properties are influenced by hepatic enzyme-inducing agents, which can significantly reduce its elimination half-life to as short as 2-3 hours . The drug is extensively bound to plasma proteins (approximately 96%), primarily serum albumin and alpha-1 acid glycoprotein .

Table 1: Pharmacokinetic Profile of Tiagabine

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Half-life | 5-9 hours |

| Protein Binding | ~96% |

| Clearance | 109 mL/min |

| Metabolism | CYP3A isoform |

Efficacy in Seizure Disorders

Tiagabine has been evaluated in several clinical trials for its effectiveness as an add-on therapy for refractory partial seizures. A notable randomized controlled trial involving 297 patients demonstrated that tiagabine significantly reduced the frequency of complex partial seizures compared to placebo. Specifically, patients receiving higher doses (32 mg and 56 mg) experienced median decreases in seizure frequency of -2.2 and -2.8 respectively, versus -0.7 for placebo .

Table 2: Clinical Trial Results on Seizure Frequency Reduction

| Treatment Group | Median Seizure Frequency Reduction | % Patients with ≥50% Reduction |

|---|---|---|

| Placebo | -0.7 | 4% |

| Tiagabine 32 mg | -2.2 | 20% |

| Tiagabine 56 mg | -2.8 | 29% |

Adverse Effects

While generally well-tolerated, tiagabine is associated with several adverse effects, most notably dizziness, asthenia, headache, and somnolence. The incidence of these effects was higher compared to placebo groups . Importantly, tiagabine does not significantly alter the plasma concentrations of other antiepileptic drugs, making it a safer option for patients on multiple medications .

Case Studies and Additional Applications

Beyond epilepsy, tiagabine has shown promise in treating anxiety disorders. In a small case series involving five patients with generalized anxiety disorder (GAD), tiagabine was reported to improve anxiety symptoms effectively . This suggests potential off-label uses that warrant further exploration.

Table 3: Summary of Case Studies on Tiagabine in Anxiety Disorders

| Patient Group | Condition | Outcome |

|---|---|---|

| Adults with GAD | Generalized Anxiety Disorder | Improvement noted |

| Comorbid Anxiety/MDD | Anxiety with Major Depressive Disorder | Symptomatic relief observed |

属性

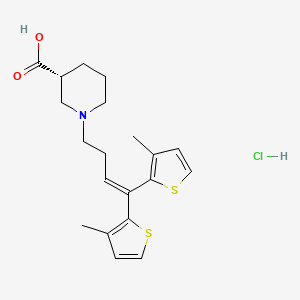

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKARLAABCGMCN-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044218 | |

| Record name | Tiagabine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145821-59-6 | |

| Record name | Tiagabine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiagabine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAGABINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tiagabine hydrochloride?

A1: this compound (TGB) is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. [] It exerts its anticonvulsant effect by selectively binding to the GABA transporter type 1 (GAT1), primarily located on presynaptic neuronal terminals. [, ] This binding inhibits the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABA receptors. [, , ] Consequently, the inhibitory actions of GABA are prolonged, contributing to its anticonvulsant effects. []

Q2: What is the chemical formula and molecular weight of this compound?

A2: The chemical formula of this compound is C20H25NO2S2 HCl, and its molecular weight is 412.0. [, ]

Q3: Can you elaborate on the structural characterization of this compound using spectroscopic data?

A3: While the provided abstracts don't delve into specific spectroscopic data, they confirm the structural characterization of this compound and its intermediates through various spectroscopic techniques. [, ] This typically includes methods like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the compound.

Q4: What are the common starting materials for synthesizing this compound?

A4: Several research papers describe the synthesis of this compound. Two common starting materials are 2-bromo-3-methylthiophene and γ-lactone. [, ] The synthetic routes involve Grignard additions, selective dehydration, sulfonylation, and subsequent N-alkylation of the (3R)-nipecotate. [] Hydrolysis and acidification steps are then employed to obtain the final this compound product. [, ]

Q5: How stable is this compound in liquid formulations?

A5: Studies investigated the stability of this compound in two extemporaneously prepared oral suspensions: 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1). [] At a refrigerated temperature of 4°C, the mean concentration of this compound remained above 95% of the initial concentration for 91 days in both formulations. [] At 25°C, the mean concentration exceeded 90% for 70 days in Ora-Plus:Ora-Sweet and 42 days in 1% methylcellulose:syrup. [] Notably, no changes in pH or physical appearance were observed throughout the study period. []

Q6: How does 2-Hydroxypropyl β-Cyclodextrin impact the chemical stability of Tiagabine HCl?

A6: Research suggests that 2-Hydroxypropyl β-Cyclodextrin (2-HPCD) can enhance the chemical stability of TGB. [] When TGB was exposed to a temperature of 50°C for 24 hours, the total related substances (TRS) were significantly lower in the presence of 2-HPCD (2.142% ±0.045 SD) compared to traditional antioxidants like α-tocopherol (3.264% ±0.077 SD) and ascorbic acid (3.125% ±0.053 SD). [] This suggests a distinct mechanism for enhancing TGB stability by 2-HPCD, different from conventional antioxidants. []

Q7: Are there any documented degradation pathways for this compound?

A7: Yes, studies employing liquid chromatography with electrospray ionization multistage mass spectrometry (LC/ESI-MS(n)) and high-resolution mass spectrometry (HR-MS) have identified degradation products of TGB. [] These studies indicate that TGB undergoes degradation primarily through oxidative pathways. [] The degradation process involves the attack of oxygen at various sites within the molecule, particularly at the double bond. [] This oxidative cascade leads to the formation of several degradation products, including dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone. []

Q8: What is the impact of this compound on cortical depolarizations?

A8: In vitro studies using cortical wedges from audiogenic seizure-prone DBA/2 mice demonstrated that this compound (at 50 μM concentration) induced large, slow depolarizations. [, ] These depolarizations, occurring at a frequency of 6-8 per hour, persisted for several hours and were found to be calcium-dependent and inhibited by tetrodotoxin, a sodium channel blocker. [] Further investigation revealed that these depolarizations were initiated through GABA(A) receptors and potentially triggered the release of excitatory amino acids. []

Q9: What are the limitations of using this compound as an antiepileptic drug?

A10: While effective as add-on therapy for partial seizures in adults and children over 12, this compound has limitations. [, ] It exhibits a relatively low efficacy when used in combination with other antiepileptic drugs. [] Additionally, there are concerns regarding the potential for serious side effects, most notably the risk of nonconvulsive status epilepticus, which can complicate its use. []

Q10: Are there any known drug interactions associated with this compound?

A11: Tiagabine is primarily metabolized by cytochrome P-450 3A isoenzymes in the liver. [] Consequently, concurrent administration with drugs that induce or inhibit these enzymes can alter Tiagabine's metabolism and potentially lead to clinically significant drug interactions. [] Dosage adjustments may be necessary when combining Tiagabine with such medications. []

Q11: Is there evidence of this compound influencing the binding of other drugs to plasma proteins?

A12: Research suggests that this compound does not significantly displace highly protein-bound drugs. [] This characteristic is advantageous, as it reduces the likelihood of unwanted drug interactions stemming from competition for protein-binding sites in the bloodstream. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。